Evidence Item 1: Reversible-Covalent Warhead Potential — Formyl-Pyrrolopyridine Scaffold Validated in FGFR4 Inhibition
The formyl-pyrrolo[3,2-b]pyridine scaffold has been pharmacologically validated as a reversible-covalent warhead in the isomeric 5-formyl series. A representative 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 10z) demonstrated single-digit nanomolar biochemical activity against wild-type FGFR4 (IC50 <10 nM) and maintained potency against the clinically relevant FGFR4^V550L and FGFR4^V550M gatekeeper mutant variants, while exhibiting >100-fold selectivity over FGFR1, FGFR2, and FGFR3 [1]. MALDI-TOF-MS and X-ray crystallography confirmed reversible-covalent bond formation between the formyl group and a catalytic lysine residue [1]. In cellular assays, 10z inhibited proliferation of Hep3B, JHH-7, and HuH-7 hepatocellular carcinoma cells with IC50 values of 37 nM, 32 nM, and 94 nM, respectively [1]. By contrast, the unsubstituted parent scaffold (1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, CAS 146767-63-7) lacks any electrophilic warhead and exhibits no reported FGFR inhibitory activity [2].
| Evidence Dimension | Kinase inhibitory activity (biochemical IC50) and covalent binding mechanism |
|---|---|
| Target Compound Data | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile — No direct IC50 data available; scaffold validated in isomeric 5-formyl series as reversible-covalent warhead. |
| Comparator Or Baseline | 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 10z): FGFR4 WT IC50 <10 nM; FGFR4^V550L IC50 <10 nM; FGFR4^V550M IC50 <10 nM; >100× selective over FGFR1/2/3. |
| Quantified Difference | Formyl-containing scaffold achieves reversible-covalent binding; unsubstituted scaffold (CAS 146767-63-7) lacks warhead and has no reported activity. 3-Formyl positional isomer offers distinct geometry for derivatization. |
| Conditions | Biochemical kinase inhibition assay; Ba/F3 cellular assay; MALDI-TOF-MS; X-ray protein crystallography. |
Why This Matters
Procuring the 3-formyl derivative provides access to a scaffold with validated covalent warhead potential, enabling exploration of reversible-covalent binding modes against kinases harboring catalytic lysine residues.
- [1] Yang F, Chen X, Song X, et al. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. J Med Chem. 2022;65(21):14809-14831. View Source
- [2] PubChem Compound Summary. 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile. CID 10103281. View Source
